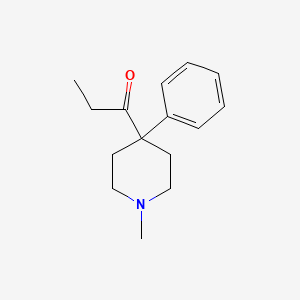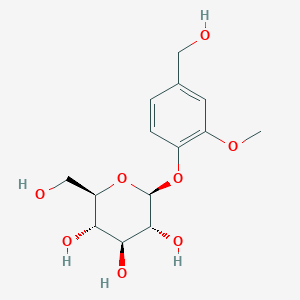![molecular formula C22H36N8 B1660414 3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile CAS No. 76261-54-6](/img/structure/B1660414.png)
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the larger family of tetraazacyclotetradecanes, which are characterized by their four nitrogen atoms within a 14-membered ring structure. These compounds are often used in coordination chemistry due to their strong binding affinity to various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile typically involves the cyclization of an acyclic tetraamine precursor. One common method includes the tetratosylation of an acyclic tetraamine to obtain a tetratoluenesulfonamide compound. This intermediate is then cyclized to form tetratosyl cyclam, which is subsequently detosylated to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated or acylated products.
科学研究应用
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber .
作用机制
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming strong bonds that stabilize the complex. This property is particularly useful in applications such as catalysis, where the compound can act as a ligand to facilitate various chemical reactions .
相似化合物的比较
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile can be compared to other similar compounds such as:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has methyl groups attached to the nitrogen atoms, which can influence its binding properties and reactivity.
Cyclam (1,4,8,11-Tetraazacyclotetradecane): The parent compound without the propanenitrile groups, commonly used in coordination chemistry.
The uniqueness of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile lies in its specific functional groups, which can enhance its binding affinity and selectivity for certain metal ions, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
76261-54-6 |
|---|---|
分子式 |
C22H36N8 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
3-[4,8,11-tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C22H36N8/c23-7-1-11-27-15-5-16-29(13-3-9-25)21-22-30(14-4-10-26)18-6-17-28(20-19-27)12-2-8-24/h1-6,11-22H2 |
InChI 键 |
QZNUDSSYXIZLKI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
规范 SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)



![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)







